5-(3-Chlorophenyl)-1,2,4-triazin-3-amine
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Overview
Description
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is a heterocyclic compound that contains a triazine ring substituted with a chlorophenyl group
Mechanism of Action
Target of Action
It is known that similar compounds can interact with various molecular targets, such as gaba a receptors, voltage-gated sodium channels, and human neuronal α7 and α4β2 nicotinic acetylcholine receptors . These targets play crucial roles in neuronal signaling and can influence a variety of physiological processes.
Mode of Action
It has been suggested that the compound may exert its effects by influencing voltage-gated sodium channels (vgscs) . VGSCs are essential for the initiation and propagation of action potentials in neurons, and their modulation can have significant effects on neuronal excitability.
Biochemical Pathways
Modulation of vgscs can influence a variety of downstream signaling pathways, potentially leading to changes in neuronal excitability and other physiological processes .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, potentially due to its effects on vgscs .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazoles, have been found to exhibit diverse biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing their function and the nature of these interactions .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is not well established. A related compound, TP-315, has been found to interact with voltage-gated sodium channels, which could partially explain its anticonvulsant activity .
Temporal Effects in Laboratory Settings
Related compounds like TP-315 have been studied for their effects over time, including their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Related compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well known. Related compounds like CCCP have been found to inhibit oxidative phosphorylation, suggesting potential interactions with enzymes or cofactors in metabolic pathways .
Transport and Distribution
Related compounds like MB07811 have been found to undergo first-pass hepatic extraction, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well known. Related compounds have been found to influence the localization and function of proteins within specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chlorophenyl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate, followed by cyclization with formamide under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Cyclization Reactions: Cyclization reactions often require the use of catalysts such as Lewis acids or bases to facilitate ring closure.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Different oxidation states of the triazine ring.
Cyclization Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of advanced materials such as polymers and nanomaterials with unique properties.
Biological Research: It serves as a tool compound in studying enzyme inhibition and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,2,4-triazin-3-amine: Similar structure but with the chlorine atom in the para position.
5-(3-Bromophenyl)-1,2,4-triazin-3-amine: Bromine substituted analogue.
5-(3-Methylphenyl)-1,2,4-triazin-3-amine: Methyl substituted analogue.
Uniqueness
5-(3-Chlorophenyl)-1,2,4-triazin-3-amine is unique due to the specific positioning of the chlorine atom, which influences its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogues.
Properties
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-triazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4/c10-7-3-1-2-6(4-7)8-5-12-14-9(11)13-8/h1-5H,(H2,11,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDAICRDPHZNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN=NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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